2-(4-甲氧基苯基)-3H-异吲哚-1-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

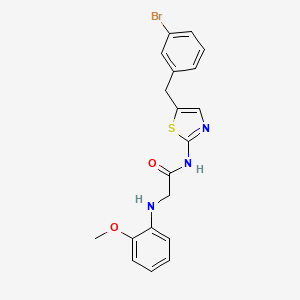

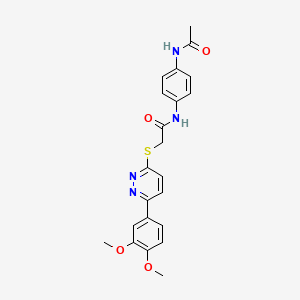

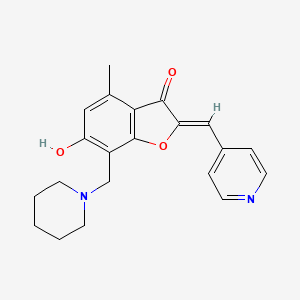

“2-(4-methoxyphenyl)-3H-isoindol-1-imine” is a chemical compound that likely contains a methoxyphenyl group and an isoindol imine group . The methoxyphenyl group consists of a phenyl ring with a methoxy (–OCH3) substituent . The isoindol imine group is a type of heterocycle that contains nitrogen .

Molecular Structure Analysis

The molecular structure of a compound like “2-(4-methoxyphenyl)-3H-isoindol-1-imine” would likely be determined using techniques such as X-ray crystallography . The compound would likely have a complex three-dimensional structure due to the presence of the isoindol imine group .

科学研究应用

腐蚀抑制

类似于 2-(4-甲氧基苯基)-3H-异吲哚-1-亚胺的衍生物的一个重要应用是在腐蚀抑制领域。咪唑衍生物,包括具有甲氧基苯基基团的衍生物,已被研究其在腐蚀性环境中保护金属免受腐蚀的有效性。例如,Singh 等人 (2017) 研究了新型咪唑衍生物在 CO2 饱和盐水溶液中对 J55 钢的腐蚀抑制性能,突出了它们在保护金属结构中的工业应用潜力 (Singh 等人,2017)。

抗增殖活性

涉及异吲哚-1-亚胺衍生物的另一个关键研究领域是对癌细胞的抗增殖活性。Parrino 等人 (2015) 合成了水溶性异吲哚喹喔啉 (IIQ) 亚胺,证明了对 60 种人类肿瘤细胞系具有有效的抗增殖作用。这些发现为开发新的抗癌疗法提供了有希望的途径 (Parrino 等人,2015)。

材料科学和表面化学

在材料科学和表面化学中,2-(4-甲氧基苯基)-3H-异吲哚-1-亚胺的衍生物在改性表面性质和增强材料性能方面有应用。Prashanth 等人 (2021) 探讨了新型咪唑衍生物的腐蚀抑制效果,包括它们对酸性溶液中低碳钢表面形态的影响。这些研究有助于理解如何使用此类化合物来保护和改善各种工业环境中的材料 (Prashanth 等人,2021)。

分子结构和非线性光学特性

对亚胺衍生物的分子结构和非线性光学 (NLO) 特性的研究揭示了它们在为光学应用创造先进材料方面的潜力。Ashfaq 等人 (2022) 合成了卤代官能化结晶席夫碱化合物,分析了它们的晶体结构和 NLO 特性。此类研究对于开发在电子和光子学中具有应用的新材料至关重要 (Ashfaq 等人,2022)。

催化和合成化学

亚胺,包括与 2-(4-甲氧基苯基)-3H-异吲哚-1-亚胺相关的亚胺,在催化和合成化学中发挥着关键作用。它们参与催化反应和复杂分子的合成,为化学合成和新型催化剂的开发开辟了新的途径 (Trost 等人,2006)。

作用机制

Target of Action

The primary targets of 2-(4-Methoxyphenyl)isoindolin-1-imine are the NMDA receptors and the thrombin receptor (PAR-1) . These receptors play a crucial role in various biological activities. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. The thrombin receptor (PAR-1) plays a significant role in thrombosis and hemostasis .

Mode of Action

2-(4-Methoxyphenyl)isoindolin-1-imine interacts with its targets, leading to changes in their function. It acts as an NR2B-selective NMDA receptor antagonist , meaning it selectively binds to and inhibits the activity of NMDA receptors containing the NR2B subunit. This can modulate synaptic plasticity and memory function. It also inhibits the thrombin receptor (PAR-1), which can affect thrombosis and hemostasis .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. By antagonizing the NMDA receptor, it can influence the glutamatergic signaling pathway, potentially affecting synaptic plasticity and memory. Its inhibition of the thrombin receptor (PAR-1) can impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of 2-(4-Methoxyphenyl)isoindolin-1-imine’s action are related to its antagonistic activity on the NMDA receptor and inhibitory effect on the thrombin receptor (PAR-1). This can result in changes in synaptic plasticity and memory function, as well as effects on thrombosis and hemostasis

Action Environment

The action, efficacy, and stability of 2-(4-Methoxyphenyl)isoindolin-1-imine can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound. Additionally, factors such as light, heat, and humidity can affect the stability of the compound outside the body .

属性

IUPAC Name |

2-(4-methoxyphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)17-10-11-4-2-3-5-14(11)15(17)16/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYIJICQEQJLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-3H-isoindol-1-imine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)